molecular formula C12H13ClOS B13214632 3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one

3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one

Cat. No.: B13214632
M. Wt: 240.75 g/mol
InChI Key: DDJKBRGXOVXKOY-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a sulfanyl group attached to a 4-chlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one typically involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the sulfanyl group is introduced to the cyclopentanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
  • 3-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-1,2,4-triazole

Uniqueness

3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one is unique due to its cyclopentanone ring structure, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C12H13ClOS

Molecular Weight

240.75 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]cyclopentan-1-one

InChI

InChI=1S/C12H13ClOS/c13-10-3-1-9(2-4-10)8-15-12-6-5-11(14)7-12/h1-4,12H,5-8H2

InChI Key

DDJKBRGXOVXKOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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